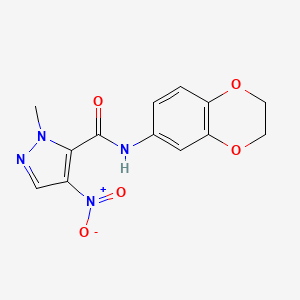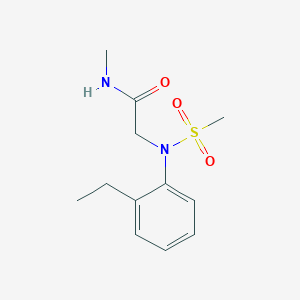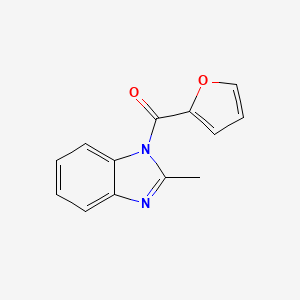
2-chloro-4-formyl-6-methoxyphenyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-formyl-6-methoxyphenyl 3-methoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CFMB, and it is a derivative of benzoic acid. CFMB is a white crystalline powder that has a molecular weight of 328.77 g/mol and a melting point of 168-170°C.
Mecanismo De Acción
The mechanism of action of CFMB is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. CFMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. CFMB has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
CFMB has been shown to possess significant anti-inflammatory, antioxidant, and antimicrobial properties. CFMB has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CFMB has also been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress. In addition, CFMB has been shown to possess significant antimicrobial activity against various pathogens, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFMB is its ability to form stable complexes with various drugs, making it a potential drug delivery agent. CFMB also possesses significant anti-inflammatory, antioxidant, and antimicrobial properties, making it a valuable tool in various scientific research fields. However, one of the limitations of CFMB is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CFMB. One area of interest is the development of CFMB-based drug delivery systems for the targeted delivery of various drugs. Another area of interest is the investigation of the potential of CFMB as an anti-cancer agent. CFMB has been shown to possess significant anti-inflammatory and antioxidant properties, which may make it a valuable tool in the prevention and treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of CFMB and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of CFMB can be achieved through several methods, including the reaction of 2-chloro-4-formyl-6-methoxyphenol with 3-methoxybenzoyl chloride in the presence of a base or acid catalyst. Another method involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with 3-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Aplicaciones Científicas De Investigación
CFMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CFMB has been shown to possess significant anti-inflammatory, antioxidant, and antimicrobial properties. CFMB has also been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Propiedades
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-20-12-5-3-4-11(8-12)16(19)22-15-13(17)6-10(9-18)7-14(15)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKCYQDLWFBMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-formyl-6-methoxyphenyl) 3-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)
![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)

![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)